3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine
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Overview
Description
The compound 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine is a complex organic molecule with the molecular formula C27H37N5O and a molecular weight of 447.627 g/mol . This compound features a pyridazine ring substituted with a benzylpiperidine and a cyclohexylpiperazine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the benzylpiperidine and cyclohexylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-methylpiperazin-1-yl)methanone
- (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O/c33-27(32-19-17-30(18-20-32)24-9-5-2-6-10-24)25-11-12-26(29-28-25)31-15-13-23(14-16-31)21-22-7-3-1-4-8-22/h1,3-4,7-8,11-12,23-24H,2,5-6,9-10,13-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADJQIISSMOTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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